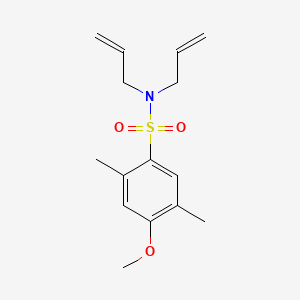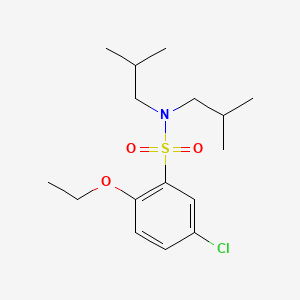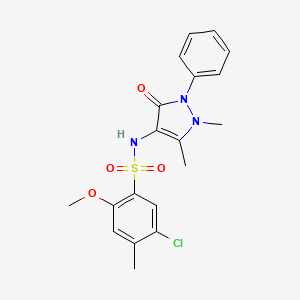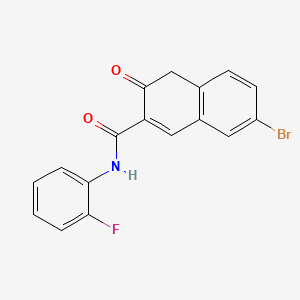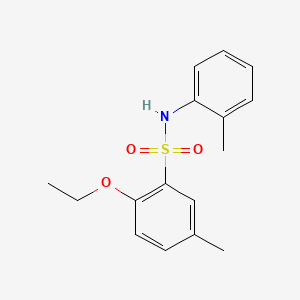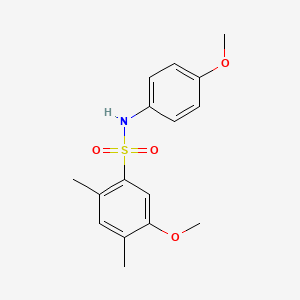
6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and protein kinase B (AKT).
Biochemical and Physiological Effects:
6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide in lab experiments is its relatively low toxicity and high selectivity towards cancer cells. However, its solubility in aqueous solutions is limited, which may pose challenges for its use in certain experiments. Moreover, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for the research on 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This will help to optimize its use in various fields, including cancer therapy and neuroprotection. Secondly, more studies are needed to assess its pharmacokinetic and pharmacodynamic properties in vivo, which will help to determine its potential clinical applications. Finally, the development of novel derivatives of 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide with improved solubility and selectivity towards specific molecular targets may lead to the discovery of more potent and effective therapeutic agents.
Synthesemethoden
The synthesis of 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves the reaction of 6-bromo-2-hydroxychromene-3-carboxylic acid with propargylamine in the presence of thionyl chloride. The resulting product is then treated with propargyl alcohol to obtain the desired compound. The synthesis method is relatively simple and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. Moreover, it has been reported to possess anti-inflammatory, antioxidant, and neuroprotective properties. These findings suggest that 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide may have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-bromo-2-oxo-N,N-bis(prop-2-enyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-3-7-18(8-4-2)15(19)13-10-11-9-12(17)5-6-14(11)21-16(13)20/h3-6,9-10H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJLEOIQQLUZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



